molecular formula C11H9Cl5N2OS2 B3502141 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate

3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate

Cat. No. B3502141
M. Wt: 426.6 g/mol
InChI Key: XZKNDCDPKJHNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate, also known as DMTCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has been extensively studied for its applications in various fields such as biochemistry, pharmacology, and analytical chemistry. It is commonly used as a reagent for the determination of thiol-containing compounds such as cysteine and glutathione. 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate reacts with thiol groups to form a stable adduct that can be detected by UV-visible spectroscopy or high-performance liquid chromatography.

Mechanism of Action

3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate reacts with thiol groups in a two-step process. In the first step, 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate reacts with the thiol group to form a thioester intermediate. In the second step, the intermediate reacts with another thiol group to form a stable adduct. The reaction is specific for thiol groups and does not react with other functional groups such as amines or carboxylic acids.
Biochemical and Physiological Effects
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has been shown to be non-toxic and non-cytotoxic in vitro. It does not affect cell viability or proliferation at concentrations commonly used in experiments. 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has also been shown to be stable in biological fluids such as serum and plasma, making it suitable for use in vivo.

Advantages and Limitations for Lab Experiments

3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has several advantages for lab experiments. It is a specific and sensitive reagent for thiol-containing compounds, allowing for accurate quantification of these compounds. It is also easy to use and can be detected by simple spectroscopic or chromatographic methods. However, 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has some limitations. It is not suitable for the detection of low levels of thiol-containing compounds and may react with other compounds that contain thiol groups, leading to false positives.

Future Directions

There are several future directions for the use of 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate. One potential application is in the development of thiol-containing drug delivery systems. 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate could be used to quantify the amount of thiol groups present in the system and monitor the release of the drug. Another potential application is in the study of oxidative stress and redox signaling pathways. 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate could be used to quantify the levels of thiol-containing compounds in response to oxidative stress or changes in redox state. Finally, 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate could be used in the development of new analytical methods for the detection of thiol-containing compounds in complex biological samples.
Conclusion
In conclusion, 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate is a versatile and useful reagent for the detection of thiol-containing compounds. Its specific and sensitive nature makes it an ideal tool for a wide range of applications in biochemistry, pharmacology, and analytical chemistry. While there are some limitations to its use, the potential future directions for 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate are promising and warrant further investigation.

properties

IUPAC Name

[3,5-dichloro-2-(trichloromethyl)pyridin-4-yl] morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl5N2OS2/c12-6-5-17-9(11(14,15)16)7(13)8(6)21-10(20)18-1-3-19-4-2-18/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKNDCDPKJHNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SC2=C(C(=NC=C2Cl)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl5N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate
Reactant of Route 3
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate
Reactant of Route 4
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate
Reactant of Route 5
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate
Reactant of Route 6
3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.